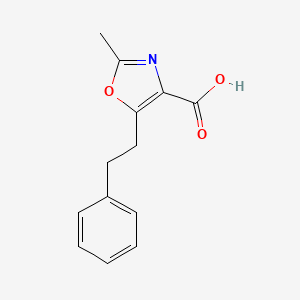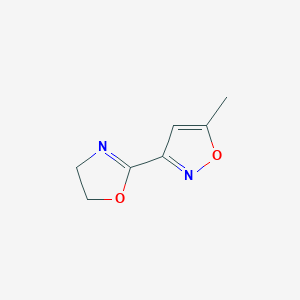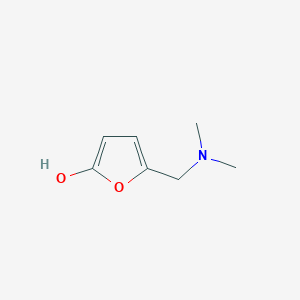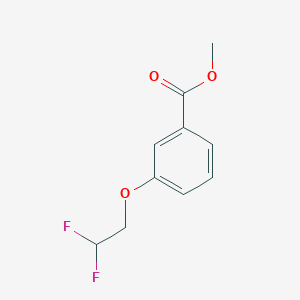![molecular formula C19H29NO6 B12872759 7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid CAS No. 89248-94-2](/img/structure/B12872759.png)
7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid is a complex organic compound that features a furan ring, a hydroxypentyl chain, and an oxazolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the furan derivative, followed by the introduction of the hydroxypentyl chain. The oxazolidinone ring is then formed through cyclization reactions. The final step involves the attachment of the heptanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxazolidinone ring can produce various amine derivatives.
Applications De Recherche Scientifique
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets. The furan ring and oxazolidinone moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The hydroxypentyl chain may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Oxazolidinone derivatives: Compounds with the oxazolidinone ring, used in various pharmaceutical applications.
Hydroxypentyl derivatives: Compounds with a hydroxypentyl chain, used in organic synthesis.
Uniqueness
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. The presence of the furan ring, hydroxypentyl chain, and oxazolidinone moiety in a single molecule allows for complex interactions and multifunctional properties.
Propriétés
Numéro CAS |
89248-94-2 |
|---|---|
Formule moléculaire |
C19H29NO6 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
7-[3-[5-(furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C19H29NO6/c21-16(9-10-17-7-5-13-25-17)11-12-20-15(14-26-19(20)24)6-3-1-2-4-8-18(22)23/h5,7,13,15-16,21H,1-4,6,8-12,14H2,(H,22,23) |
Clé InChI |
GXQOBROFCMNJGL-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C(=O)O1)CCC(CCC2=CC=CO2)O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)





![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)


![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)

